2,3-Dehydrosilybin

Catalog No.
S623834
CAS No.
25166-14-7
M.F
C25H20O10
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dehydrosilybin

CAS Number

25166-14-7

Product Name

2,3-Dehydrosilybin

IUPAC Name

3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one

Molecular Formula

C25H20O10

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m1/s1

InChI Key

BVKQRAYKLBRNIK-HYBUGGRVSA-N

SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Synonyms

2,3 Dehydrosilybin, 2,3-dehydrosilybin, Alepa forte, Alepa-forte, Ardeyhepan, Cefasilymarin, durasilymarin, Hepa loges, Hepa Merz Sil, hepa-loges, Hepa-Merz Sil, HepaBesch, Hepar Pasc, Hepar-Pasc, Heparsyx, Heplant, Lagosa, legalon forte, silibin, silibinin, Silibinin A, Silibinin B, silybin, silybin A, silybin B, silybinin

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Antioxidant Activity

One of the most studied aspects of 2,3-dehydrosilybin is its potent antioxidant activity. Studies have shown that it exhibits stronger free radical scavenging and anti-lipid peroxidation effects compared to silybin []. This suggests its potential in protecting cells from oxidative stress, a major contributor to various diseases.

Metabolism and Bioavailability

Understanding how 2,3-dehydrosilybin is processed by the body is crucial for assessing its potential therapeutic effects. Recent research has investigated its metabolism, revealing that it undergoes various transformations by enzymes like cytochrome P450 (CYP) []. Additionally, studies have explored its conjugation with molecules like glucuronic acid and sulfate, which are involved in the body's elimination process []. This research helps elucidate the potential bioavailability and overall effectiveness of 2,3-dehydrosilybin.

Potential Health Benefits

Several studies have explored the potential health benefits of 2,3-dehydrosilybin, although most are currently in pre-clinical stages. Some promising areas of research include:

  • Neuroprotection: Studies suggest that 2,3-dehydrosilybin may offer neuroprotective effects by reducing oxidative stress and inflammation in the brain, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Anti-aging: Research indicates that 2,3-dehydrosilybin may promote longevity by enhancing stress resistance in cells and extending the lifespan of the nematode C. elegans [].
  • Anticancer properties: Studies have shown that 2,3-dehydrosilybin exhibits anti-proliferative effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent. However, further research is needed to confirm its efficacy and safety in humans.

2,3-Dehydrosilybin is a naturally occurring compound derived from silybin, a flavonolignan extracted from the milk thistle plant (Silybum marianum). It exists in two enantiomeric forms: 2,3-dehydrosilybin A and 2,3-dehydrosilybin B. These compounds are formed through the oxidation of silybin and are characterized by their enhanced antioxidant properties compared to their precursor. The structural modifications in 2,3-dehydrosilybin contribute to its unique biological activities, making it a subject of interest in pharmacological research.

Involving 2,3-dehydrosilybin include:

  • Oxidation: The conversion of silybin to 2,3-dehydrosilybin involves oxidative processes that remove hydrogen atoms from specific positions on the flavonolignan structure.
  • Conjugation Reactions: In metabolic pathways, 2,3-dehydrosilybin undergoes conjugation with glucuronic acid and sulfate groups, primarily catalyzed by human UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). This results in various metabolites such as hydroxyl derivatives and glucuronides, which are more water-soluble and facilitate excretion .

2,3-Dehydrosilybin exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to possess significantly greater antioxidant properties than silybin, effectively scavenging free radicals and reducing oxidative stress .
  • Anticancer Properties: Research indicates that 2,3-dehydrosilybin has potent anticancer effects, inhibiting cell proliferation in various cancer cell lines. It acts through mechanisms such as DNA topoisomerase I inhibition and modulation of protein kinases involved in cancer progression .
  • Anti-inflammatory Effects: The compound also demonstrates anti-inflammatory properties by modulating cytokine production and reducing inflammation markers .

Several synthesis methods for 2,3-dehydrosilybin have been developed:

  • Oxidative Methods: Traditional methods involve the oxidation of silybin using reagents like potassium permanganate or metal catalysts to yield 2,3-dehydrosilybin .
  • Metal Coordination Protocols: A more efficient method utilizes metal coordination chemistry to facilitate the oxidation process while improving yields and purity .
  • Carbamate Derivatives: Novel derivatives of 2,3-dehydrosilybin have been synthesized by reacting it with carbamyl chloride in the presence of bases like N,N-diisopropylethylamine and solvents such as tetrahydrofuran, yielding compounds with potential enhanced biological activity .

2,3-Dehydrosilybin has several applications:

  • Pharmaceutical Development: Due to its antioxidant and anticancer properties, it is being explored for drug development aimed at treating various cancers and oxidative stress-related diseases.
  • Nutraceuticals: Its health benefits make it a candidate for incorporation into dietary supplements aimed at liver health and detoxification.
  • Cosmetics: The antioxidant properties also lend themselves to use in skincare products aimed at combating oxidative damage.

Studies on the interactions of 2,3-dehydrosilybin reveal significant insights:

  • Metabolic Pathways: It is primarily metabolized through conjugation reactions involving UGTs and SULTs. Specific enzymes have been identified that preferentially metabolize each enantiomer of 2,3-dehydrosilybin .
  • Molecular Docking Studies: Interaction studies with target proteins such as Hsp90 indicate that derivatives of 2,3-dehydrosilybin exhibit strong binding affinities, suggesting potential as therapeutic agents against cancer by inhibiting critical pathways involved in tumor growth .

Several compounds share similarities with 2,3-dehydrosilybin due to their structural characteristics or biological activities:

Compound NameStructural FeaturesBiological Activity
SilybinParent compound; similar structureAntioxidant; hepatoprotective
DehydrosilybinLacks hydroxyl group at C-3/C-4Antioxidant; anticancer
SilibininMixture of silybin isomersAntioxidant; liver protective
QuercetinFlavonoid structureAntioxidant; anti-inflammatory
CurcuminPolyphenolic compoundAntioxidant; anti-inflammatory; anticancer

Compared to these compounds, 2,3-dehydrosilybin stands out due to its enhanced antioxidant capacity and specific anticancer mechanisms. Its unique structural modifications allow for distinct interactions within biological systems that may lead to improved therapeutic outcomes.

Physical Description

Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

480.10564683 g/mol

Monoisotopic Mass

480.10564683 g/mol

Heavy Atom Count

35

Melting Point

254-255°C

Wikipedia

2,3-Dehydrosilybin

Dates

Modify: 2024-04-14

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